HI-236

Description

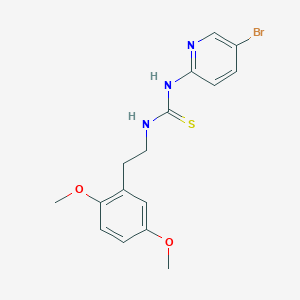

Structure

3D Structure

Properties

Molecular Formula |

C16H18BrN3O2S |

|---|---|

Molecular Weight |

396.3 g/mol |

IUPAC Name |

1-(5-bromo-2-pyridinyl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea |

InChI |

InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23) |

InChI Key |

GNLVRKKIIIVZHZ-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HI 236 HI-236 N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea PHI-236 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of HI-236: An In-depth Technical Guide

Abstract

HI-236, with the chemical name N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide delineates the mechanism of action of HI-236, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the molecular interactions and inhibitory effects of HI-236 on HIV-1 replication.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The HIV-1 reverse transcriptase (RT) enzyme is a critical target for antiretroviral therapy as it plays a central role in the viral replication cycle by converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that allosterically inhibit HIV-1 RT. HI-236 is a rationally designed thiourea compound that has demonstrated potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1.

Mechanism of Action

HI-236 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HI-236 does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site, known as the NNRTI binding pocket (NNIBP).

The binding of HI-236 to the NNIBP induces a conformational change in the reverse transcriptase enzyme. This structural alteration affects the flexibility and positioning of key residues within the enzyme's "thumb" and "fingers" subdomains, which are crucial for the proper binding of the DNA template and the incoming deoxynucleotide triphosphates (dNTPs). Consequently, the polymerase activity of the reverse transcriptase is inhibited, and the process of reverse transcription is halted, thereby preventing the synthesis of viral DNA and subsequent viral replication.

The rational design of HI-236, utilizing a computer model of the NNI binding pocket, has endowed it with high potency and a favorable resistance profile. This design takes into account the changes in the binding pocket's size, shape, and residue characteristics that arise from clinically observed NNRTI resistance-associated mutations.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by HI-236

The following diagram illustrates the key steps in the HIV-1 reverse transcription process and the point of inhibition by HI-236.

Caption: Inhibition of HIV-1 Reverse Transcription by HI-236.

Quantitative Data

The inhibitory activity of HI-236 has been quantified against various strains of HIV-1. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from cell-based and cell-free assays.

Table 1: Anti-HIV-1 Activity of HI-236 in Cell Culture

| HIV-1 Strain | Cell Line | Assay | IC50 (nM) |

| HTLV-IIIB (Wild-Type) | MT-2 | p24 antigen | < 1 |

| A17 (Y181C Mutant) | MT-2 | p24 antigen | Not explicitly stated, but 50-100 times more effective than delavirdine or nevirapine |

| RT-MDR (Multidrug-Resistant) | MT-2 | p24 antigen | 5 |

Table 2: Inhibitory Activity of HI-236 against Recombinant HIV-1 Reverse Transcriptase

| HIV-1 RT Variant | Assay Type | IC50 (nM) |

| Wild-Type | Cell-free RT assay | 28 |

| Derivative 6c of HI-236 | Cell-free RT assay | 3.8 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the evaluation of HI-236.

Cell-Based Anti-HIV Assay (p24 Antigen Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To measure the concentration of HIV-1 p24 core antigen in the supernatant of infected cell cultures as an indicator of viral replication.

Materials:

-

MT-2 cells (a human T-cell line highly susceptible to HIV-1 infection)

-

HIV-1 viral stocks (e.g., HTLV-IIIB, A17, RT-MDR)

-

HI-236 and other control compounds

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

Cell Plating: Seed MT-2 cells into a 96-well plate at a predetermined density.

-

Compound Addition: Prepare serial dilutions of HI-236 and control drugs. Add the diluted compounds to the appropriate wells. Include wells with no drug as a positive control for viral replication and uninfected cells as a negative control.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1 stock.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days to allow for viral replication.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Data Analysis: Measure the absorbance of the wells using a microplate reader. Calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits p24 production by 50%.

Caption: Experimental Workflow for the p24 Antigen Assay.

Cell-Free HIV-1 Reverse Transcriptase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Objective: To quantify the inhibition of DNA synthesis by recombinant HIV-1 RT in the presence of an inhibitor.

Materials:

-

Recombinant HIV-1 reverse transcriptase (wild-type or mutant)

-

HI-236 and other control NNRTIs

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled nucleotide)

-

96-well assay plates

-

Scintillation counter or appropriate detection instrument for the chosen label

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

-

Inhibitor Addition: Add serial dilutions of HI-236 or control inhibitors to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring the radioactivity using a scintillation counter. For non-radioactive assays, a variety of detection methods can be used, such as ELISA-based detection of a labeled nucleotide.

-

Data Analysis: Calculate the percentage of RT activity inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is determined as the concentration of the compound that inhibits RT activity by 50%.

Caption: Experimental Workflow for the Cell-Free RT Assay.

Conclusion

HI-236 is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Its ability to allosterically inhibit the enzyme leads to a significant reduction in viral replication, even in the presence of mutations that confer resistance to other NNRTIs. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of HI-236 and related compounds as potential therapeutic agents in the management of HIV-1 infection. The detailed methodologies and visual representations are intended to facilitate a deeper understanding of the scientific basis for the anti-HIV activity of this promising compound.

The Discovery and Synthesis of HI-236: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HI-236, a novel thiourea-based non-nucleoside reverse transcriptase inhibitor (NNRTI). HI-236, chemically identified as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, has demonstrated significant potency against both wild-type and drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). This document details the rational design approach that led to its discovery, a plausible synthesis protocol, extensive quantitative data on its antiviral activity, and detailed experimental methodologies for its biological evaluation. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of HI-236's mechanism of action and the processes involved in its characterization.

Discovery of HI-236: A Rational Design Approach

The discovery of HI-236 was a result of a rational drug design strategy aimed at developing potent NNRTIs effective against resistant HIV-1 strains. This approach utilized a computer model of the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase (RT) enzyme. The model was designed to account for changes in the binding pocket's size, shape, and residue characteristics that arise from clinically observed NNI resistance-associated mutations.

The core concept behind the design of HI-236 was to create a molecule that could fit optimally within the flexible NNI binding pocket, even in its mutated forms. The thiourea scaffold was selected as a key structural element, and the substituents—a 2,5-dimethoxyphenylethyl group and a 5-bromopyridyl group—were chosen to maximize favorable interactions with the amino acid residues of the binding pocket. This rational design process led to the identification of HI-236 as a promising candidate with the potential for high binding affinity and robust anti-HIV activity.

Quantitative Data: In Vitro Anti-HIV-1 Activity of HI-236

The efficacy of HI-236 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of HI-236 and other antiretroviral agents against different strains of HIV-1.

Table 1: Potency of HI-236 and Other Anti-HIV Agents Against Drug-Sensitive and NNI-Resistant HIV-1 Strains

| Compound | IC50 (nM) vs. HTLV(IIIB) (Drug-Sensitive) | IC50 (nM) vs. A17 (Y181C Mutant) |

| HI-236 | <5 | 5 |

| Trovirdine | 20 | >10,000 |

| MKC-442 | 300 | >10,000 |

| AZT | 150 | Not Reported |

| Delavirdine | 400 | >10,000 |

| Nevirapine | 5,000 | >10,000 |

| HI-240 | 6 | 10 |

Table 2: Comparative Activity Against a Multi-Drug Resistant HIV-1 Strain (RT-MDR)

| Compound | IC50 (nM) vs. RT-MDR |

| HI-236 | 5 |

| HI-240 | 6 |

| Trovirdine | 20 |

| AZT | 150 |

| MKC-442 | 300 |

| Delavirdine | 400 |

| Nevirapine | 5,000 |

Data sourced from published literature on the evaluation of HI-236. The RT-MDR strain contains multiple mutations including 74V, 41L, 106A, and 215Y.

Synthesis of HI-236

The synthesis of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236) can be achieved through a multi-step process involving the preparation of its key precursors followed by a final condensation step.

Synthesis of Precursor 1: 2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a key starting material. It can be synthesized from 2-aminopyridine through bromination.

-

Reaction: 2-Aminopyridine is reacted with bromine in a suitable solvent, such as acetic acid.

-

Work-up: The reaction mixture is then neutralized to precipitate the product, which is subsequently purified.

Synthesis of Precursor 2: 2-(2,5-dimethoxyphenyl)ethylamine

This precursor can be synthesized from 2,5-dimethoxybenzaldehyde through a Henry reaction followed by reduction.

-

Step 1: Henry Reaction: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(2,5-dimethoxyphenyl)-2-nitroethene.

-

Step 2: Reduction: The resulting nitroalkene is then reduced to the corresponding amine, 2-(2,5-dimethoxyphenyl)ethylamine, using a reducing agent such as lithium aluminum hydride (LiAlH4).

Final Synthesis of HI-236

The final step involves the formation of the thiourea linkage.

-

Step 1: Formation of Isothiocyanate: 2-(2,5-dimethoxyphenyl)ethylamine is converted to the corresponding isothiocyanate. This can be achieved by reacting the amine with thiophosgene or a related reagent.

-

Step 2: Condensation: The isothiocyanate is then reacted with 2-amino-5-bromopyridine in a suitable solvent to yield HI-236.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for the synthesis of thioureas, which can be adapted for the synthesis of HI-236.

-

Isothiocyanate Formation: To a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a thiocarbonylating agent (e.g., thiophosgene) dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Condensation: Once the formation of the isothiocyanate is complete, add the second primary amine (1 equivalent) to the reaction mixture.

-

Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired thiourea.

Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 RT

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (HI-236) at various concentrations

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the test compound (HI-236) at various dilutions. Include control wells with no inhibitor and wells with a known RT inhibitor.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

-

Harvest the newly synthesized DNA onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the incorporated [³H]-dTTP using a scintillation counter.

-

Calculate the percentage of RT inhibition for each concentration of the test compound and determine the IC50 value.

-

Anti-HIV-1 Activity Assay in MT-2 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

-

Cells and Virus:

-

MT-2 cells (a human T-cell leukemia line)

-

HIV-1 viral stock (e.g., HTLV(IIIB))

-

-

Procedure:

-

Seed MT-2 cells in a 96-well plate.

-

Add serial dilutions of the test compound (HI-236) to the wells.

-

Infect the cells with a predetermined amount of HIV-1.

-

Include control wells with uninfected cells, infected cells without the compound, and infected cells with a known anti-HIV drug.

-

Incubate the plate at 37 °C in a CO₂ incubator for a period of 4-5 days.

-

Assess cell viability using a suitable method, such as the MTT assay. The MTT assay measures the metabolic activity of living cells, which is reduced in HIV-infected cells due to the cytopathic effect of the virus.

-

Calculate the percentage of protection from viral cytopathic effect for each concentration of the test compound and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by HI-236

Caption: HIV-1 Reverse Transcription and Inhibition by HI-236.

Experimental Workflow: Cell-Free RT Inhibition Assay

Caption: Workflow for a Cell-Free HIV-1 RT Inhibition Assay.

Conclusion

HI-236 stands as a testament to the power of rational drug design in the development of novel therapeutics. Its high potency against both wild-type and, notably, multi-drug resistant strains of HIV-1 underscores its potential as a valuable candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of antiretroviral therapy. The continued investigation of HI-236 and its derivatives may lead to the development of more effective and durable treatment options for individuals living with HIV-1.

Structural Activity Relationship of HI-236 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of HI-236 and its derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. HI-236, a thiourea-based compound, has demonstrated significant activity against wild-type and drug-resistant strains of HIV-1. Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the rational design of more effective and safer anti-HIV therapeutics.

Core Structure and Mechanism of Action

HI-236, chemically known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, belongs to the class of NNRTIs. These inhibitors are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.

The core structure of HI-236 consists of a central thiourea moiety flanked by a 2,5-dimethoxyphenylethyl group and a 5-bromopyridyl group. The SAR studies of HI-236 derivatives have primarily focused on modifications of these core components to enhance antiviral potency, broaden the resistance profile, and improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anti-HIV-1 activity of HI-236 and its key C-2 substituted derivatives. The data is presented to facilitate a comparative analysis of the impact of structural modifications on the inhibitory potency.

| Compound ID | C-2 Phenyl Ring Substituent | Anti-HIV-1 Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| HI-236 | Methoxy | 0.028[1] | >100 | >3571 |

| 6c | Butynyl | 0.0038[1] | >100 | >26315 |

| 6n | Hydroxyethyl | Not explicitly quantified, but noted as having improved activity[1] | Not specified | Not specified |

Experimental Protocols

Synthesis of HI-236 Derivatives

The synthesis of HI-236 and its derivatives generally follows a straightforward procedure for the formation of N,N'-disubstituted thioureas. A representative protocol is outlined below:

General Procedure for the Synthesis of N-[2-(Aryl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea Derivatives:

-

Formation of the Isothiocyanate: An appropriate arylethylamine is reacted with thiophosgene or a related thiocarbonyl transfer reagent in an inert solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield the corresponding arylethyl isothiocyanate. The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

-

Thiourea Formation: The crude or purified isothiocyanate is then reacted with 2-amino-5-bromopyridine in a suitable solvent such as acetonitrile or acetone. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: The resulting thiourea derivative is isolated by removal of the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure compound.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-HIV-1 Cell-Based Assay (MT-2 Syncytium Formation Assay)

The anti-HIV-1 activity of the synthesized compounds is evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effects in a susceptible human T-cell line, such as MT-2 cells.

Protocol for MT-2 Cell Assay:

-

Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the cell culture medium to achieve the desired final concentrations.

-

Virus Infection: MT-2 cells are seeded in 96-well microtiter plates. A predetermined amount of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is added to the wells containing the cells and the serially diluted compounds. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

-

Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Assessment of Cytopathic Effect: After the incubation period, the cytopathic effect (CPE), characterized by the formation of syncytia (giant multinucleated cells), is observed and quantified. The viability of the cells is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method. The MTT solution is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent.

-

Data Analysis: The absorbance is read using a microplate reader. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway

The following diagram illustrates the key steps in HIV-1 reverse transcription and the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like HI-236.

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by HI-236 derivatives.

Experimental Workflow for SAR Study of HI-236 Derivatives

The diagram below outlines a typical experimental workflow for conducting a Structure-Activity Relationship (SAR) study on HI-236 derivatives.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The structural activity relationship studies of HI-236 derivatives have provided valuable insights into the structural requirements for potent anti-HIV-1 activity. Modifications at the C-2 position of the phenyl ring have been shown to significantly modulate the inhibitory potency. Specifically, the introduction of a butynyl group at this position led to a derivative (6c) with significantly improved activity compared to the parent compound HI-236.[1] This highlights the potential for further optimization of this class of NNRTIs. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel HI-236-based anti-HIV agents with enhanced efficacy and a favorable resistance profile. Future studies should focus on a broader range of C-2 substitutions and further preclinical evaluation of the most promising candidates.

References

In-depth Technical Guide on the Preliminary In-vitro Efficacy of HI-236

An Important Note on the Availability of Data:

A comprehensive search for preliminary in-vitro efficacy studies, including quantitative data, experimental protocols, and associated signaling pathways for a compound designated "HI-236," did not yield any specific publicly available scientific literature or data. The information necessary to construct a detailed technical guide as requested is not present in the public domain at this time.

It is possible that "HI-236" may be an internal development code, a very recent discovery not yet published, or a misidentification. Without access to foundational in-vitro data, the creation of a comprehensive technical guide with data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible.

Should a revised or alternative designation for this compound be available, a new search can be initiated to provide the requested in-depth analysis. The following structure is provided as a template for how such a guide would be organized if the relevant data were accessible.

Template for In-depth Technical Guide: [Corrected Compound Name]

Introduction

This section would typically provide a brief overview of the compound, its chemical class, its putative mechanism of action, and the therapeutic area it is being investigated for.

In-vitro Efficacy: Quantitative Data Summary

This section would present summarized quantitative data from various in-vitro assays in a tabular format for clarity and ease of comparison.

Table 1: Cell Viability and Cytotoxicity Data

| Cell Line | Assay Type | IC50 / EC50 (nM) | Time Point (hrs) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Target Engagement and Enzymatic Inhibition

| Target | Assay Type | Ki / IC50 (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

This section would provide detailed methodologies for the key experiments that generated the efficacy data.

3.1. Cell Culture

-

Cell Lines: Details of the cell lines used, including source and culture conditions (media, supplements, temperature, CO2).

-

Sub-culturing: Protocol for passaging the cells.

3.2. Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT Assay)

-

Seeding Density: Number of cells seeded per well.

-

Compound Preparation: Dilution series preparation of the test compound.

-

Treatment: Duration and conditions of cell exposure to the compound.

-

Assay Procedure: Step-by-step instructions for adding the viability reagent and measuring the output (e.g., absorbance).

-

Data Analysis: Method for calculating IC50/EC50 values.

3.3. Target Engagement Assay (e.g., Western Blot for Phospho-protein)

-

Cell Lysis: Protocol for preparing cell lysates.

-

Protein Quantification: Method used to determine protein concentration (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Details on gel electrophoresis, protein transfer to a membrane, antibody incubations (primary and secondary), and detection method.

Signaling Pathways and Mechanism of Action

This section would include diagrams visualizing the known or hypothesized signaling pathways affected by the compound.

Diagram 1: Hypothesized Signaling Pathway

A diagram illustrating the putative mechanism of action.

Diagram 2: Experimental Workflow for In-vitro Studies

A simplified workflow for a typical in-vitro efficacy study.

We are committed to providing accurate and detailed scientific information. If the correct identifier for the compound of interest is provided, we will endeavor to generate a comprehensive technical guide based on available data.

Technical Guide: Physicochemical Properties and Stability of HI-236, a Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties and stability of HI-236 is limited. This guide provides a comprehensive overview based on existing data for HI-236 as a thiourea derivative and a non-nucleoside reverse transcriptase inhibitor (NNRTI), supplemented with general knowledge and standard experimental protocols for this class of compounds.

Introduction

HI-236 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated anti-HIV-1 activity.[1] As a member of the thiourea class of organic compounds, its chemical scaffold is a key determinant of its biological activity and physicochemical properties.[2][3][4] This document provides an in-depth technical guide on the known characteristics of HI-236, general properties of related thiourea derivatives, and the standard experimental protocols for their evaluation.

Chemical Properties of HI-236 and Thiourea Derivatives

While specific quantitative data for HI-236 is not extensively available in the public domain, its classification as a thiourea derivative allows for the inference of general chemical properties. Thioureas are organosulfur compounds structurally similar to ureas, with the oxygen atom replaced by a sulfur atom.[3][5] This substitution significantly influences the molecule's properties.[5]

2.1 Known Biological Activity of HI-236

The primary known biological activity of HI-236 is the inhibition of HIV-1 reverse transcriptase. A key performance indicator for this activity is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Reference |

| IC50 against HIV-1 RT | 28 nM | [1] |

2.2 General Physicochemical Properties of Thiourea Derivatives

The following table summarizes the general physicochemical properties expected for thiourea derivatives. These are not specific values for HI-236 but represent the typical characteristics of this chemical class.

| Property | General Description for Thiourea Derivatives |

| Molecular Formula | Contains the core structure (R1R2N)(R3R4N)C=S |

| Appearance | Typically white or off-white crystalline solids[6] |

| Solubility | Generally slightly soluble in cold water, with solubility increasing in hot water and organic solvents[4] |

| Melting Point | Varies widely based on substituents, but generally crystalline solids with defined melting points. |

| pKa | Thioureas are weakly basic. |

| Tautomerism | Exist in thione and thiol tautomeric forms, with the thione form being more prevalent in aqueous solutions.[2][3] |

Stability Profile

The stability of a drug candidate like HI-236 is critical for its development, formulation, and storage. While a specific stability profile for HI-236 is not published, the general stability of thiourea derivatives and the standard protocols for stability testing of antiviral drugs provide a framework for its evaluation.

3.1 General Stability Characteristics of Thiourea Derivatives

Thiourea derivatives can be susceptible to degradation under certain conditions.

| Condition | General Stability Profile of Thiourea Derivatives |

| Thermal Stability | Generally, compounds with a urea or selenourea group are more stable than those with a thiourea group.[7] |

| Oxidative Stability | The sulfur atom in the thiourea moiety can be susceptible to oxidation. |

| Hydrolytic Stability | Generally stable, but can undergo hydrolysis under strong acidic or basic conditions. |

| Photostability | Susceptibility to photodegradation can vary depending on the overall molecular structure. |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and stability properties of a compound like HI-236.

4.1 Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [8][9][10][11][12]

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[8][9]

4.2 Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method [13][14]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

-

The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

4.3 Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of a drug substance under various environmental conditions.[][16][17]

Methodology: ICH Guidelines [][18]

-

Samples of the drug substance are stored under stressed conditions of temperature and humidity (e.g., 40°C / 75% RH).

-

At specified time points (e.g., 1, 3, 6 months), samples are withdrawn and analyzed for degradation products and any changes in physical or chemical properties.

-

The data is used to predict the shelf life of the drug under recommended storage conditions.

Mechanism of Action and Signaling Pathway

HI-236 is an NNRTI, and its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[19][20][21][22]

5.1 HIV-1 Reverse Transcriptase Inhibition Pathway

NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[20] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA.[22][23]

Experimental and Logical Workflows

6.1 Drug Development Workflow for an NNRTI

The development of an NNRTI like HI-236 follows a structured workflow from initial discovery to preclinical and clinical evaluation.

6.2 Logical Relationship of Stability Testing

Stability testing is a multifaceted process that informs various aspects of drug development.

References

- 1. C-2-aryl O-substituted HI-236 derivatives as non-nucleoside HIV-1 reverse-transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioureas - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. TIHOUREA - Ataman Kimya [atamanchemicals.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. pennwest.edu [pennwest.edu]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 16. www3.paho.org [www3.paho.org]

- 17. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 22. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

The Antiviral Spectrum of HI-236: A Technical Guide to Early Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the antiviral spectrum of HI-236, a novel thiourea compound identified as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea. The available scientific literature indicates that the primary focus of early investigations into HI-236 was its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). The term "broad-spectrum" in the context of HI-236's early evaluation refers to its efficacy against a range of HIV-1 strains, including wild-type, non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant, and multidrug-resistant (MDR) variants, rather than activity against a diverse array of different virus families.

Core Findings: Potent Anti-HIV-1 Activity

HI-236 was rationally designed to target the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase (RT) enzyme.[1] Research has demonstrated its high-binding affinity for HIV-1 RT and robust antiviral activity against both wild-type and primary clinical isolates of the virus.[1] Notably, HI-236 has shown significant potency against HIV-1 strains that have developed resistance to other NNRTIs.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of HI-236 have been quantified in various early studies. The following tables summarize the key findings, presenting the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) where available.

Table 1: Anti-HIV-1 Activity of HI-236

| Virus Strain | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |

| HIV-1 (Wild-Type) | p24 antigen assay | <0.001 | [1] |

| Primary Clinical Isolates (Multiple RT mutations) | p24 antigen assay | 0.009 - 0.04 | [1] |

| HIV-1 Strain HTLV(IIIB) (Drug-Sensitive) | RT Assay | More potent than trovirdine, MKC-442, AZT | [1] |

| NNI-Resistant Y181C Mutant HIV-1 Strain A17 | RT Assay | ~2x more effective than HI-240 | [1] |

| Multidrug-Resistant HIV-1 Strain RT-MDR | RT Assay | 0.005 | [1] |

Table 2: Comparative Anti-HIV-1 Activity (RT-MDR Strain)

| Compound | IC₅₀ (µM) |

| HI-236 | 0.005 |

| HI-240 | 0.006 |

| Trovirdine | 0.020 |

| AZT | 0.150 |

| MKC-442 | 0.300 |

| Delavirdine | 0.400 |

| Nevirapine | 5.0 |

Data for this table was extracted from a study by researchers at the Parker Hughes Institute.[1]

Table 3: Cytotoxicity of HI-236

| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Human Vaginal Epithelial Cells | Not Specified | High | High | [1] |

| Human Cervical Epithelial Cells | Not Specified | High | High | [1] |

Note: Specific CC₅₀ values for HI-236 were not detailed in the provided abstracts, but a high selectivity index was reported, indicating low cytotoxicity at effective antiviral concentrations.[1]

Experimental Protocols

Detailed experimental protocols from the seminal papers on HI-236 are not fully available in the public domain. However, based on the descriptions in the research abstracts and standard virological techniques, the following are representative methodologies for the key assays used to evaluate HI-236.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

1. Reagents and Materials:

- Recombinant HIV-1 Reverse Transcriptase

- Test compound (HI-236) and control inhibitors (e.g., Nevirapine, AZT-TP)

- RT reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

- Poly(rA)-oligo(dT) template-primer

- ³H-labeled or biotinylated deoxythymidine triphosphate (dTTP)

- Scintillation fluid and counter, or ELISA-based detection system

2. Procedure:

- Prepare serial dilutions of HI-236 and control compounds.

- In a microplate, combine the recombinant HIV-1 RT enzyme with the various concentrations of the test compounds and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for binding.

- Initiate the reverse transcription reaction by adding the reaction buffer containing the template-primer and labeled dTTP.

- Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

- Stop the reaction by adding a stopping agent (e.g., EDTA).

- Quantify the amount of newly synthesized DNA. For radiolabeled dTTP, this is typically done by spotting the reaction mixture onto DEAE filter mats, washing to remove unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For biotinylated dTTP, an ELISA-based method is used.

- The IC₅₀ value is calculated as the concentration of the compound that inhibits RT activity by 50% compared to the no-drug control.

Cell-Based Anti-HIV-1 Assay (p24 Antigen Reduction)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

1. Cell Lines and Virus:

- A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).

- Laboratory-adapted or clinical isolates of HIV-1.

2. Procedure:

- Seed the cells in a 96-well plate at a predetermined density.

- Prepare serial dilutions of HI-236 and add them to the cells.

- Infect the cells with a standardized amount of HIV-1.

- Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

- After the incubation period, collect the cell culture supernatant.

- Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.

- The EC₅₀ value is determined as the compound concentration that reduces the level of p24 antigen by 50% compared to the virus control (infected cells with no drug).

Cytotoxicity Assay (MTT or XTT Assay)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

1. Reagents and Materials:

- The same cell line used in the anti-HIV-1 assay.

- Test compound (HI-236).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

2. Procedure:

- Seed the cells in a 96-well plate at the same density as the antiviral assay.

- Add serial dilutions of HI-236 to the cells (without the virus).

- Incubate the plates for the same duration as the antiviral assay.

- Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

- Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

- The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action of HI-236 is the inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the viral life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. As a non-nucleoside reverse transcriptase inhibitor, HI-236 binds to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function.

Caption: Inhibition of HIV-1 Reverse Transcription by HI-236.

Experimental Workflow: Determination of Antiviral Activity and Cytotoxicity

The evaluation of a potential antiviral compound like HI-236 involves a parallel workflow to assess both its efficacy in inhibiting viral replication and its toxicity to the host cells. The ratio of these two measures provides the selectivity index, a critical parameter in drug development.

Caption: Workflow for Antiviral Efficacy and Cytotoxicity Testing.

References

The Efficacy of HI-236 Against Drug-Resistant HIV-1: A Technical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective long-term antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), but their efficacy can be compromised by mutations in the reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of HI-236, a potent non-nucleoside reverse transcriptase inhibitor, and its activity against drug-resistant HIV-1 mutations.

HI-236, chemically known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a rationally designed thiourea derivative targeting the NNRTI binding pocket of the HIV-1 reverse transcriptase.[1] Its design was informed by computational models that account for the structural changes within the binding pocket caused by clinically observed resistance mutations.[1] This document details the mechanism of action of HI-236, its inhibitory activity against wild-type and drug-resistant HIV-1 strains, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

HI-236 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerization activity of the reverse transcriptase, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The crystal structure of HI-236 reveals an intramolecular hydrogen bond that imparts a more rigid conformation to the molecule, which is thought to contribute to its potent inhibitory activity.[2] Molecular modeling studies suggest that this rigid structure allows for favorable interactions within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other NNRTIs.[1]

References

- 1. Rational design of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236) as a potent non-nucleoside inhibitor of drug-resistant human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitor of HIV-1 reverse transcriptase: N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HI-236 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of HI-236, a novel investigational agent. This document includes detailed protocols for assessing its cytotoxic and anti-proliferative effects in cancer cell lines, along with data interpretation guidelines.

Introduction to HI-236

HI-236 is a potent, cell-permeable small molecule inhibitor targeting key cellular processes involved in cancer cell proliferation and survival. Its mechanism of action is centered on the dual inhibition of topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, HI-236 leads to the accumulation of single and double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[1] These characteristics make HI-236 a promising candidate for further investigation as an anti-cancer therapeutic.

Proposed Signaling Pathway of HI-236

The proposed mechanism of action for HI-236 involves the induction of DNA damage, which activates downstream signaling cascades culminating in programmed cell death. A simplified representation of this pathway is provided below.

References

Application Notes and Protocols for the Synthesis of HI-236 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological activity of HI-236 and its derivatives, potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

HI-236, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a rationally designed NNRTI that targets the hydrophobic non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT).[1] This compound has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1, including those with the common Y181C mutation.[1] The development of HI-236 derivatives aims to enhance its antiviral efficacy, broaden its resistance profile, and improve its pharmacokinetic properties. This document outlines the synthetic strategies for HI-236 and its analogs, provides detailed experimental procedures, and summarizes their biological activities.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of HI-236 and a selection of its derivatives. The data is presented as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral replication by 50%.

| Compound | Modification | Target/Assay | IC50 (nM) | EC50 (µM) | Cell Line | Reference |

| HI-236 | Parent Compound | HIV-1 RT (Wild-Type) | 5 | - | [1] | |

| HIV-1 (IIIB) | - | >75 | ||||

| HIV-1 Y181C Mutant | - | - | [1] | |||

| HIV-1 RT-MDR | 5 | - | [1] | |||

| HI-240 | 2-fluorophenethyl substitution | HIV-1 RT-MDR | 6 | - | [1] | |

| Derivative 6c | C-2 aryl O-butynyl tether | HIV-1 RT | 3.8 | - | ||

| Derivative 6n | C-2 aryl O-hydroxyethyl tether | HIV-1 (IIIB) | - | Improved vs HI-236 | MT-2 | |

| Resveratrol Derivative 1 | - | HIV-1 | - | <75 | ||

| Resveratrol Derivative 2 | - | HIV-1 | - | <75 | ||

| Resveratrol Derivative 3 | - | HIV-1 | - | <75 | ||

| Resveratrol Derivative 4 | - | HIV-1 | - | <75 | ||

| Resveratrol Derivative 5 | - | HIV-1 | - | <75 | ||

| Resveratrol Derivative 6 | - | HIV-1 | - | <75 | ||

| Quinolinonyl Derivative 4o | - | HIV-1 RNase H | 1.51 µM | - | [2][3] | |

| Quinolinonyl Derivative 5o | - | HIV-1 RNase H | 1.49 µM | - | [2][3] | |

| Quinolinonyl Derivative 4m | Dichloro isostere of 4o | HIV-1 RNase H | 8.19 µM | - | [2][3] | |

| Quinolinonyl Derivative 5m | Dichloro isostere of 5o | HIV-1 RNase H | 24.03 µM | - | [2][3] | |

| Tigliane Derivative 2 | - | HIV-1 NL4.3 | - | 1.10-7.47 µM | [4] | |

| Tigliane Derivative 8 | - | HIV-1 NL4.3 | - | 1.10-7.47 µM | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of HI-236

HI-236 and its derivatives function as non-competitive inhibitors of HIV-1 Reverse Transcriptase. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the process of reverse transcription of the viral RNA genome into DNA.

General Synthetic Workflow for HI-236 Derivatives

The synthesis of HI-236 and its derivatives generally follows a convergent approach, involving the preparation of two key intermediates followed by their coupling to form the final thiourea compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This protocol describes the bromination of 2-aminopyridine to yield the key intermediate 2-amino-5-bromopyridine.[5]

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Dichloromethane or Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in dichloromethane or chloroform, add phenyltrimethylammonium tribromide (1.0 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Wash the reaction mixture with a saturated sodium chloride solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from benzene to obtain pure 2-amino-5-bromopyridine.

Protocol 2: Synthesis of 2-Isothiocyanato-5-bromopyridine

This protocol describes the conversion of 2-amino-5-bromopyridine to the corresponding isothiocyanate using thiophosgene.[3][6][7]

Materials:

-

2-Amino-5-bromopyridine

-

Thiophosgene (CSCl2)

-

Calcium carbonate or Triethylamine

-

Chloroform or Dichloromethane

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in chloroform or dichloromethane.

-

Add a suspension of calcium carbonate (or triethylamine, 2.0 eq) in the same solvent.

-

Cool the mixture in an ice bath and add a solution of thiophosgene (1.1 eq) in the same solvent dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-isothiocyanato-5-bromopyridine.

Protocol 3: Synthesis of 2-(2,5-Dimethoxyphenylethyl)amine

This protocol outlines the synthesis of the second key intermediate, 2-(2,5-dimethoxyphenylethyl)amine, starting from 1,4-dimethoxybenzene.

Materials:

-

1,4-Dimethoxybenzene

-

Chloroacetyl chloride

-

Aluminum chloride (or other Lewis acid)

-

Methenamine

-

Hydrazine hydrate

-

Appropriate solvents (e.g., dichloromethane, ethanol, ethylene glycol)

Procedure:

-

Friedel-Crafts Acylation: React 1,4-dimethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst to obtain α-chloro-2,5-dimethoxyacetophenone.

-

Amination: Treat the α-chloro-2,5-dimethoxyacetophenone with methenamine followed by acid hydrolysis to yield α-amino-2,5-dimethoxyacetophenone.

-

Reduction: Reduce the α-amino-2,5-dimethoxyacetophenone using a suitable reducing agent, such as hydrazine hydrate in ethylene glycol, to obtain 2-(2,5-dimethoxyphenylethyl)amine.

Protocol 4: Synthesis of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236)

This protocol describes the final coupling step to synthesize HI-236.

Materials:

-

2-(2,5-Dimethoxyphenylethyl)amine

-

2-Isothiocyanato-5-bromopyridine

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 2-(2,5-dimethoxyphenylethyl)amine (1.0 eq) in anhydrous THF or DCM.

-

To this solution, add a solution of 2-isothiocyanato-5-bromopyridine (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure HI-236.

Protocol 5: Synthesis of C-2 Aryl O-Butynyl Substituted HI-236 Derivative

This protocol provides a general method for the synthesis of C-2 aryl O-substituted derivatives, exemplified by the butynyl analog.

Materials:

-

A suitable phenol precursor of HI-236 (with a hydroxyl group at the C-2 position of the phenyl ring)

-

1-Bromo-3-butyne (or other appropriate alkylating agent)

-

Potassium carbonate

-

Anhydrous acetonitrile

Procedure:

-

O-Alkylation: To a solution of the phenolic HI-236 precursor (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-4.0 eq).

-

Add the alkylating agent, such as 1-bromo-3-butyne (1.5-2.0 eq), dropwise to the mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired C-2 aryl O-butynyl substituted HI-236 derivative.

Conclusion

The synthetic methodologies and biological data presented in these application notes provide a solid foundation for the further exploration of HI-236 and its derivatives as potent anti-HIV-1 agents. The detailed protocols offer practical guidance for the synthesis of these compounds, enabling researchers to generate novel analogs with potentially improved therapeutic profiles. The continued investigation into the structure-activity relationships of this class of NNRTIs is crucial for the development of next-generation therapies to combat the global HIV/AIDS epidemic.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unica.it [iris.unica.it]

- 3. researchgate.net [researchgate.net]

- 4. Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene - Wikipedia [en.wikipedia.org]

- 7. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the IC50 of HI-236 Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. HI-236 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of HI-236 against HIV-1 in a laboratory setting. The IC50 value is a key pharmacological metric for quantifying the potency of an antiviral compound. Additionally, this guide outlines the methodology for assessing the cytotoxicity (CC50) of HI-236 to determine its selectivity index (SI), a crucial indicator of the compound's therapeutic window.

Mechanism of Action of HI-236

HI-236 is a thiourea compound, specifically N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, designed to bind to the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase.[2] By occupying this allosteric site, HI-236 induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.

Data Presentation

The following table summarizes the reported in vitro activity of HI-236 against wild-type and multidrug-resistant HIV-1 strains.

| Compound | HIV-1 Strain | IC50 (nM) | Reference |

| HI-236 | HTLVIIIB (Wild-Type) | < 1 | [1] |

| HI-236 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 5 | [2] |

| HI-240 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 6 | [2] |

| Trovirdine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 20 | [2] |

| AZT | RT-MDR (74V, 41L, 106A, 215Y mutations) | 150 | [2] |

| MKC-442 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 300 | [2] |

| Delavirdine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 400 | [2] |

| Nevirapine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 5000 | [2] |

Note: The IC50 values are presented in nanomolar (nM) concentrations.

Mandatory Visualizations

Signaling Pathway: HIV-1 Replication and the Target of HI-236

References

Application Note: A Framework for Investigating Acquired Resistance to the RAK1 Kinase Inhibitor HI-236

Audience: Researchers, scientists, and drug development professionals.

Introduction

HI-236 is a novel, potent, and selective ATP-competitive inhibitor of Resistance-Associated Kinase 1 (RAK1), a serine/threonine kinase frequently overactivated in a subset of non-small cell lung cancer (NSCLC). Preclinical models have demonstrated significant tumor growth inhibition upon treatment with HI-236. However, as with many targeted therapies, the development of acquired resistance is a major clinical challenge that can limit the long-term efficacy of the treatment.[1][2][3] Understanding the molecular mechanisms by which cancer cells evade HI-236 is critical for developing next-generation inhibitors and rational combination therapies to overcome resistance.[4] This document provides a detailed experimental framework and associated protocols for generating, characterizing, and analyzing HI-236 resistant cancer cell lines in vitro.

Objective

To provide a comprehensive, stepwise experimental workflow for researchers to:

-

Develop HI-236 resistant NSCLC cell lines.

-

Phenotypically characterize the degree of resistance.

-

Investigate the underlying molecular mechanisms, including on-target mutations and bypass signaling pathway activation.

-

Validate identified resistance mechanisms.

Part 1: Overall Experimental Design

The experimental design is a multi-stage process beginning with the generation of resistant cell lines, followed by phenotypic and molecular characterization. The workflow integrates cell biology, biochemistry, and genomics to provide a comprehensive view of the resistance landscape.

Part 2: Data Presentation

Quantitative data should be systematically collected and organized to facilitate clear interpretation and comparison between the parental sensitive cells and the derived resistant cells.

Table 1: Comparative IC50 Values for HI-236

| Cell Line | Description | HI-236 IC50 (nM) | Resistance Fold-Change |

| HS-1 | Parental, HI-236 Sensitive | 15.5 ± 2.1 | 1.0 |

| HI-236-R1 | Resistant Clone 1 | 480.2 ± 35.5 | 31.0 |

| HI-236-R2 | Resistant Clone 2 | 625.7 ± 41.3 | 40.4 |

| HI-236-RP | Resistant Pool | 550.9 ± 29.8 | 35.5 |

Table 2: Summary of Putative Resistance Mutations from NGS

| Gene | Mutation | Type | Allele Frequency (in HI-236-R1) | Putative Impact |

| RAK1 | T315I | Missense | 85% | "Gatekeeper" mutation, may block HI-236 binding. |

| RAK1 | L273V | Missense | 10% | Located in kinase domain, potential conformational change. |

| MET | Amplification | Copy Number | N/A | Upregulation of bypass signaling pathway. |

| KRAS | G12C | Missense | 92% | Activation of parallel MAPK signaling pathway. |

Table 3: Western Blot Densitometry Analysis of RAK1 Signaling

| Protein Target | Cell Line | Normalized Expression Level (vs. Actin) |

| p-RAK1 (Thr202) | HS-1 (untreated) | 1.00 |

| HS-1 (+HI-236) | 0.12 | |

| HI-236-R1 (untreated) | 0.95 | |

| HI-236-R1 (+HI-236) | 0.88 | |

| p-ERK1/2 (Thr202/Tyr204) | HS-1 (untreated) | 1.00 |

| HS-1 (+HI-236) | 0.25 | |

| HI-236-R1 (untreated) | 1.80 | |

| HI-236-R1 (+HI-236) | 1.75 |

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of HI-236 Resistant NSCLC Cell Lines

This protocol describes the method of generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of the drug.[5][6][7]

Materials:

-

HI-236-sensitive NSCLC cell line (HS-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

HI-236 stock solution (10 mM in DMSO)

-

Cell culture flasks, plates, and consumables

-

DMSO (vehicle control)

Procedure:

-

Initial IC50 Determination: First, determine the IC50 of HI-236 in the parental HS-1 cell line using Protocol 2.

-

Initiation of Culture: Seed HS-1 cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing HI-236 at a starting concentration of IC20 (the concentration that inhibits 20% of cell growth).

-

Dose Escalation: Maintain the cells in the presence of the drug. Change the medium every 3-4 days. When the cells resume a normal growth rate and morphology comparable to the parental line, passage them and double the concentration of HI-236.[5]

-

Monitoring: At each concentration step, monitor cell viability and morphology. If significant cell death occurs (>80%), reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

-

Cryopreservation: At each successful concentration step, freeze down vials of cells as backups.[5][6]

-

Selection of Resistant Population: Continue this process for 6-9 months, or until the cells can proliferate in a concentration of HI-236 that is at least 10-fold higher than the initial IC50.[6]

-

Isolation of Clones: Once a resistant population is established, single-cell cloning can be performed using limiting dilution or cell sorting to isolate individual resistant clones (e.g., HI-236-R1, HI-236-R2).

-

Maintenance: To maintain the resistant phenotype, the resistant cell lines should be continuously cultured in the presence of the final established concentration of HI-236.[6]

Protocol 2: Cell Viability Assay for IC50 Determination

This protocol uses a tetrazolium-based (MTT) assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50).[8][9]

Materials:

-

Parental (HS-1) and resistant (HI-236-R) cell lines

-

96-well cell culture plates

-

HI-236 serial dilutions

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.[8][10]

-

Drug Treatment: Prepare a 2-fold serial dilution of HI-236 in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the log of the drug concentration versus cell viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[10][11]

Protocol 3: Western Blot Analysis of RAK1 Signaling Pathway

This protocol is for analyzing changes in protein expression and phosphorylation status within the RAK1 signaling pathway.[12][13]

Materials:

-

HS-1 and HI-236-R cells

-

HI-236

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-RAK1, anti-p-RAK1, anti-ERK, anti-p-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Culture HS-1 and HI-236-R cells to 80% confluency. Treat with HI-236 (at the IC50 of the sensitive line) or vehicle for 2 hours. Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using a digital imaging system.[14]

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., Actin). For phospho-proteins, normalize to the total protein level.[15]

Protocol 4: Next-Generation Sequencing (NGS) for Mutation Analysis

This protocol outlines the steps for identifying genetic alterations in resistant cells using targeted or whole-exome sequencing.[16][17]

Materials:

-

Genomic DNA extraction kit

-

HS-1 and HI-236-R cell pellets

-

NGS library preparation kit (e.g., Illumina TruSeq)

-

Targeted gene panel (including RAK1) or whole-exome capture kit

-

NGS sequencer (e.g., Illumina NovaSeq)

Procedure:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from parental HS-1 and resistant HI-236-R cells.

-

Library Preparation: Prepare sequencing libraries from the genomic DNA. This includes DNA fragmentation, end-repair, A-tailing, and adapter ligation.

-

Target Enrichment (Optional): For targeted sequencing, use probes to capture the regions of interest (e.g., the RAK1 gene). For whole-exome sequencing, capture all coding regions.

-

Sequencing: Sequence the prepared libraries on an NGS platform to a sufficient depth (e.g., >500x for targeted panels).

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Call genetic variants (SNPs, indels, copy number variations) in both sensitive and resistant samples.

-

Compare the variant calls between the resistant and parental lines to identify mutations that are unique to, or enriched in, the resistant cells.

-

Annotate the identified mutations to predict their functional impact. NGS can detect mutations at frequencies as low as 1-5%, which is more sensitive than traditional Sanger sequencing.[18][19][20]

-

Part 4: Visualization of Signaling Pathways and Logic

References

- 1. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Drug Resistance in Cancer: Overcoming Barriers with Novel Pharmacological Strategies [frontiersin.org]

- 3. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]

- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 10. youtube.com [youtube.com]

- 11. IC50 determination and cell viability assay [bio-protocol.org]

- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Advancing Drug Resistance Detection: Comparative Analysis Using Short-Read and Long-Read Next-Generation Sequencing Technologies [mdpi.com]

- 17. microbiologysociety.org [microbiologysociety.org]

- 18. HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China [mdpi.com]

- 19. myadlm.org [myadlm.org]

- 20. HIV-1 Drug Resistance Detected by Next-Generation Sequencing among ART-Naïve Individuals: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing HI-236 Cytotoxicity In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of HI-236, a novel thiourea compound identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase[1]. Understanding the cytotoxic profile of a potential therapeutic agent is a critical step in the drug development process. This document outlines key assays to determine cell viability, membrane integrity, and mechanisms of cell death.

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools in toxicology and pharmacology for screening compounds to determine their potential to cause cell damage or death[2][3][4]. These assays are typically rapid, sensitive, and cost-effective, providing valuable preliminary data before advancing to more complex in vivo studies[3]. The primary assays described here—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—measure different cellular parameters to build a comprehensive cytotoxic profile of HI-236.

Recommended Cell Lines